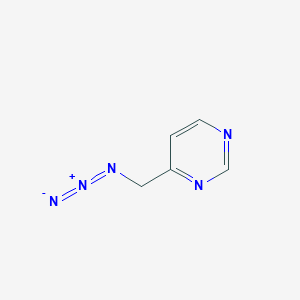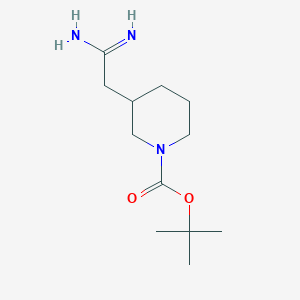
3-Ethenyl-1,2-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-1,2-dimethyl-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1,2-dimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a precursor that provides the ethenyl and dimethyl groups.
Another method involves the palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where a halogenated indole derivative reacts with an alkene in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the above synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenyl-1,2-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of 3-(2-carboxyethyl)-1,2-dimethyl-1H-indole.
Reduction: Formation of 3-ethyl-1,2-dimethyl-1H-indole.
Substitution: Formation of 3-bromo-1,2-dimethyl-1H-indole.
Aplicaciones Científicas De Investigación
3-Ethenyl-1,2-dimethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 3-Ethenyl-1,2-dimethyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethenyl group can participate in conjugation with the indole ring, affecting the compound’s electronic properties and reactivity. Molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylindole: Lacks the ethenyl group but shares the indole core.
3-Methylindole: Similar structure but with a methyl group instead of an ethenyl group.
2,3-Dimethylindole: Lacks the ethenyl group but has two methyl groups on the indole ring.
Uniqueness
3-Ethenyl-1,2-dimethyl-1H-indole is unique due to the presence of both ethenyl and dimethyl substituents, which can significantly influence its chemical reactivity and potential applications. The ethenyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
65037-61-8 |
|---|---|
Fórmula molecular |
C12H13N |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3-ethenyl-1,2-dimethylindole |
InChI |
InChI=1S/C12H13N/c1-4-10-9(2)13(3)12-8-6-5-7-11(10)12/h4-8H,1H2,2-3H3 |
Clave InChI |
NTIRZEVKXMVZCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)



![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B13534713.png)
![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)
![2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B13534724.png)


![3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine](/img/structure/B13534730.png)



